
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, etc .Aplicaciones Científicas De Investigación
Antiobesity Activity
- Diaryl dihydropyrazole-3-carboxamides, analogues of the specified compound, have been synthesized and evaluated for antiobesity activity. These compounds showed significant body weight reduction in vivo due to their CB1 antagonistic activity, along with a favorable pharmacokinetic profile. Molecular modeling studies indicated interactions with the CB1 receptor similar to known CB1 antagonists (Srivastava et al., 2007).
Computational Design and Kinase Inhibition
- Computational design and structure-activity relationship studies of novel 3-(4-chlorophenyl)-5(3hydroxy-4-etoxyphenyl)-4,5-dihydro-1H-pyrazole-1carboxamide revealed its potential in inhibiting protein kinases. These insights can guide drug design, indicating properties and effects on the human body (Singh et al., 2009).
Crystal Structure Analysis
- Crystal structure analysis of closely related compounds has been performed to understand the regiospecific synthesis and structural determination, contributing to the deeper comprehension of the molecular structure of such pyrazole derivatives (Kumarasinghe et al., 2009).
Binding Selectivity and Pharmacological Activities
- Studies on alkyl carboxamide analogs of similar compounds have led to the discovery of novel compounds with unique binding properties at the CB1 receptor. These findings are significant for understanding receptor-ligand interactions and pharmacological properties (Thomas et al., 2005).
Antimicrobial and Anticancer Potential
- Synthesis of novel pyrazole derivatives, including those with chlorophenyl groups, have shown promising antimicrobial and anticancer activities. This indicates the potential therapeutic applications of these compounds (Hafez et al., 2016).
CB1R Inverse Agonist for Obesity Treatment
- Derivatives of the specified compound have been identified as potential CB1R inverse agonists for obesity treatment. The discovery of such compounds points towards new therapeutic strategies for obesity management (Yan et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of antagonists structurally similar to the specified compound with the CB1 cannabinoid receptor have provided insights into conformational analysis and structure-activity relationships. These studies are crucial for understanding the pharmacodynamics of such compounds (Shim et al., 2002).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-20-17(23)15-10-16(11-5-7-12(18)8-6-11)22(21-15)14-4-2-3-13(19)9-14/h2-10H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQKKMVTRAAYBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(4-chlorophenyl)-N-methyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(pyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2380914.png)
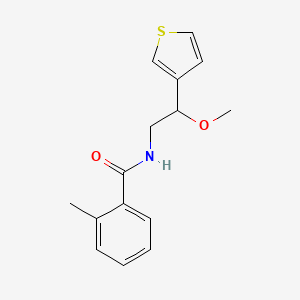
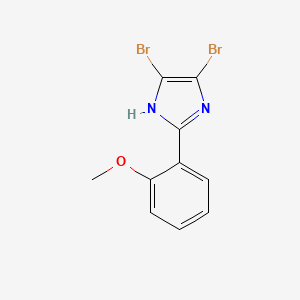


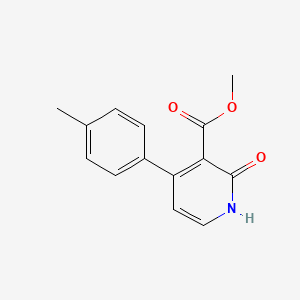
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)
![6-hydroxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2380927.png)
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2380929.png)
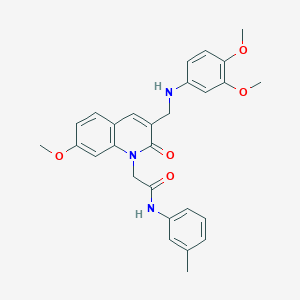
![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)
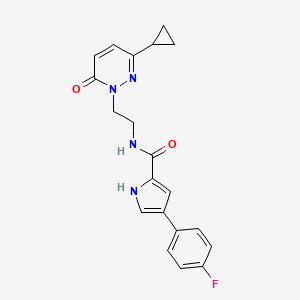
![N-[2-[(1-Aminocyclohexyl)methylamino]-2-oxoethyl]-4-methylbenzamide;hydrochloride](/img/structure/B2380937.png)